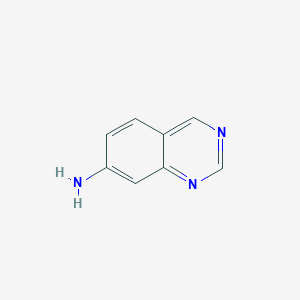

Quinazolin-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

quinazolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFKTGKPNDZSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586570 | |

| Record name | Quinazolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101421-73-2 | |

| Record name | Quinazolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Quinazolin-7-amine: Chemical Structure, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Quinazolin-7-amine, a heterocyclic amine of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and known biological activities, with a focus on its potential role as a kinase inhibitor. All quantitative data is presented in structured tables, and relevant experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is a bicyclic aromatic compound composed of a pyrimidine ring fused to a benzene ring, with an amine group substituted at the 7-position.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 101421-73-2[1] |

| Molecular Formula | C₈H₇N₃[1] |

| Molecular Weight | 145.16 g/mol [1] |

| Canonical SMILES | C1=CC2=CN=CN=C2C=C1N |

| InChI | InChI=1S/C8H7N3/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H,9H2 |

| InChIKey | JBFKTGKPNDZSPY-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Physical State | Solid | [2] |

| Melting Point | 190-191 °C | [3] |

| Boiling Point | Not available | |

| Solubility | Soluble in water | [4] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |

| logP (predicted) | 0.4 | [1] |

Synthesis of this compound

Generalized Experimental Protocol: Reduction of 7-Nitroquinazoline

A potential method for the synthesis of this compound is the reduction of 7-nitroquinazoline. Reagents such as sodium dithionite, tin(II) chloride, or catalytic hydrogenation (e.g., using Pd/C and H₂) are commonly employed for this type of transformation.

Reaction Scheme:

7-Nitroquinazoline + Reducing Agent → this compound

Illustrative Procedure using Sodium Dithionite:

-

Dissolution: Dissolve 7-nitroquinazoline in a suitable solvent mixture, such as aqueous N,N-dimethylformamide (DMF).

-

Reduction: Add sodium dithionite portion-wise to the solution at a controlled temperature (e.g., 90 °C). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and extract the product with an appropriate organic solvent.

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following tables provide predicted and expected spectroscopic characteristics based on the analysis of the quinazoline scaffold and related amino-substituted aromatic compounds.

¹H and ¹³C NMR Spectroscopy

The expected chemical shifts for this compound are influenced by the electron-donating nature of the amine group and the aromatic ring system.

Table 3: Predicted ¹H NMR Data

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~9.2 | s | - |

| H4 | ~9.1 | s | - |

| H5 | ~7.8 | d | ~8.5 |

| H6 | ~7.1 | dd | ~8.5, ~2.0 |

| H8 | ~7.0 | d | ~2.0 |

| -NH₂ | ~5.0-6.0 | br s | - |

Table 4: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (ppm) |

| C2 | ~158 |

| C4 | ~155 |

| C4a | ~128 |

| C5 | ~125 |

| C6 | ~118 |

| C7 | ~148 |

| C8 | ~110 |

| C8a | ~150 |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H NMR spectrum.

-

Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the aromatic amine and the quinazoline ring system.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450-3250 | N-H stretch | Primary amine |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1630-1575 | C=C and C=N stretch | Aromatic and pyrimidine rings |

| 1620-1560 | N-H bend | Primary amine |

| 1335-1250 | C-N stretch | Aromatic amine |

| 900-675 | C-H out-of-plane bend | Aromatic C-H |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or record the spectrum using an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups and vibrational modes.

Mass Spectrometry

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.

Table 6: Predicted Mass Spectrometry Data

| m/z | Ion |

| 145 | [M]⁺ (Molecular Ion) |

| 118 | [M - HCN]⁺ |

| 91 | [C₆H₅N]⁺ |

Experimental Protocol for Mass Spectrometry:

-

Ionization: Use Electron Ionization (EI) at 70 eV or a soft ionization technique like Electrospray Ionization (ESI).

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.

Biological Activity and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] Several approved cancer drugs, such as gefitinib and erlotinib, are based on the quinazoline scaffold and function as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[6][7]

Recent studies have highlighted the potential of 2-amino-7-amide quinazoline derivatives as potent and orally bioavailable inhibitors of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2).[2][3] This suggests that this compound could serve as a valuable scaffold for the development of novel ERK inhibitors.

ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, leading to a cascade of phosphorylation events involving Ras, Raf, MEK, and finally ERK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that promote cell growth and division.

Experimental Protocol: In Vitro ERK1/2 Kinase Assay

The inhibitory activity of this compound and its derivatives against ERK1/2 can be assessed using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Workflow for a Luminescence-Based Kinase Assay:

-

Reaction Setup: In a multi-well plate, combine the ERK1 or ERK2 enzyme, a specific substrate (e.g., myelin basic protein), ATP, and varying concentrations of the test compound (e.g., this compound).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time to allow the kinase reaction to proceed.

-

ADP Detection: Add a reagent that converts the ADP produced to ATP.

-

Luminescence Measurement: Add a luciferase/luciferin reagent that generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Measure the luminescence using a plate reader. A decrease in the luminescent signal in the presence of the test compound indicates inhibition of the kinase. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

This compound is a valuable heterocyclic compound with significant potential for drug discovery and development. Its structural similarity to known kinase inhibitors, particularly those targeting the ERK/MAPK pathway, makes it a compelling starting point for the design of novel therapeutics. While detailed experimental data for this compound itself is limited in the public domain, this guide provides a solid foundation of its chemical properties, a plausible synthetic route, and its likely biological relevance based on the extensive research on the quinazoline scaffold. Further experimental investigation is warranted to fully elucidate the specific characteristics and therapeutic potential of this promising molecule.

References

- 1. Development of certain aminoquinazoline scaffolds as potential multitarget anticancer agents with apoptotic and anti-proliferative effects: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of novel 7-aminoquinazoline derivatives: antitumor and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinazolin-7-amine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Quinazolin-7-amine , a heterocyclic organic compound, is a member of the quinazoline family, which is recognized for its significant role in medicinal chemistry and drug discovery. The core structure features a fused benzene and pyrimidine ring system, with an amine group substituted at the 7-position.

| Identifier | Value | Reference |

| CAS Number | 101421-73-2 | [1] |

| Molecular Formula | C₈H₇N₃ | [1] |

| Molecular Weight | 145.16 g/mol | |

| IUPAC Name | This compound |

Quantitative Data Summary

Direct quantitative biological data for the parent compound, this compound, is limited in publicly accessible literature. However, derivatives of 7-aminoquinazoline have been synthesized and evaluated for various biological activities, particularly as anticancer and anticonvulsant agents. The following table summarizes representative data for 7-aminoquinazoline derivatives.

| Compound Type | Biological Activity | Quantitative Measurement | Cell Line/Model | Reference |

| 7-substituted-4(3H)-quinazolinone derivatives | Anticancer | IC₅₀ values in the micromolar range | Various human cancer cell lines (e.g., MCF-7, A549, SW-480) | [2] |

| 2-amino-7-amide quinazoline derivatives | ERK1/2 Inhibition | IC₅₀ values in the nanomolar range | Enzyme and cell-based assays | [1] |

| 7-substituted-4(3H)-quinazolinone derivatives | Anticonvulsant | Demonstrated activity in animal models | Mice | [3] |

Signaling Pathway Involvement: Inhibition of the ERK/MAPK Pathway

Derivatives of 7-aminoquinazoline have been identified as potent inhibitors of the Extracellular signal-regulated kinase (ERK) pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention. The aberrant activation of the ERK/MAPK pathway is associated with increased cell proliferation, differentiation, and survival.

The diagram below illustrates the canonical ERK/MAPK signaling pathway and indicates the point of inhibition by 2-amino-7-amide quinazoline derivatives. These compounds typically act by inhibiting the kinase activity of ERK1/2, the final kinases in this cascade.

Experimental Protocols

Representative Protocol: Niementowski Synthesis of a 4(3H)-Quinazolinone Derivative

This protocol describes a general procedure for the condensation of an anthranilic acid with an amide to form the quinazolinone ring system.

Materials:

-

Substituted anthranilic acid

-

Amide (e.g., formamide, acetamide)

-

High-boiling point solvent (e.g., paraffin oil) or solvent-free conditions

-

Reaction vessel with a condenser and thermometer

-

Heating mantle or oil bath

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol, acetic acid)

Procedure:

-

Reaction Setup: A mixture of the substituted anthranilic acid and an excess of the amide is placed in a reaction vessel. The reaction can be performed neat (solvent-free) or in a high-boiling point solvent.

-

Heating: The reaction mixture is heated to a high temperature, typically in the range of 130-200°C, and maintained for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The crude product often solidifies upon cooling.

-

Purification: The crude product is triturated with a suitable solvent (e.g., water, diethyl ether) to remove unreacted starting materials and byproducts. The solid is then collected by filtration.

-

Recrystallization: Further purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water, acetic acid) to yield the pure quinazolinone derivative.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Experimental Workflow: Anticancer Activity Screening

The following workflow outlines a typical procedure for evaluating the in vitro anticancer activity of newly synthesized quinazoline derivatives.

References

- 1. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel 7-aminoquinazoline derivatives: antitumor and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Novel Quinazolin-7-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of novel quinazolin-7-amine derivatives. Quinazolin-7-amines are a pivotal class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules, demonstrating a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details the key synthetic strategies, provides explicit experimental protocols for core reactions, presents quantitative data in a structured format, and visualizes the synthetic workflows and logical relationships.

Core Synthetic Strategies

The synthesis of this compound derivatives predominantly follows a well-established multi-step sequence. The most common and versatile approach involves the initial construction of the quinazoline core, followed by nitration at the C-7 position and subsequent reduction to the desired amine. Alternative, though less frequently reported, methods include direct amination of the quinazoline ring.

A prevalent pathway commences with substituted anthranilic acids, which undergo cyclization to form a quinazolinone intermediate. This intermediate is then subjected to nitration and reduction. A key intermediate in many syntheses is a 7-nitro-4-chloroquinazoline, which allows for diverse functionalization at the 4-position via nucleophilic substitution, followed by reduction of the nitro group.

General Synthetic Pathway

The following diagram illustrates a general and widely applicable synthetic pathway for accessing a variety of this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the key transformations involved in the synthesis of this compound derivatives.

Synthesis of 7-Chloroquinazolin-4(3H)-one

This protocol describes the initial cyclization of 2-amino-4-chlorobenzoic acid to form the quinazolinone core.[1]

-

Reagents and Conditions: A mixture of 2-amino-4-chlorobenzoic acid (1 equivalent) and formamide (14 equivalents) is heated to reflux at 160 °C for 1.5 hours under a nitrogen atmosphere.[1]

-

Work-up: The reaction mixture is cooled, and water is added. The resulting precipitate is filtered, washed with water, and dried to afford 7-chloroquinazolin-4(3H)-one.[1]

Nitration of 7-Chloroquinazolin-4(3H)-one to 7-Chloro-6-nitroquinazolin-4(3H)-one

This procedure details the regioselective nitration at the C-6 position, a common step in accessing precursors for 6-amino or, through different starting materials, 7-amino quinazolines. A similar procedure can be adapted for the nitration of other quinazolinone intermediates.[1]

-

Reagents and Conditions: 7-Chloroquinazolin-4(3H)-one (1 equivalent) is dissolved in concentrated sulfuric acid and cooled to 0 °C. Fuming nitric acid is then added slowly while maintaining the low temperature. The mixture is stirred for 1.5 hours at 30 °C.[1]

-

Work-up: The reaction mixture is carefully neutralized with a 10% sodium hydroxide solution until a precipitate forms (pH ~7). The solid is filtered, washed with water, and dried.[1]

Chlorination of 7-Chloro-6-nitroquinazolin-4(3H)-one

This step introduces a reactive chloro group at the 4-position, which is crucial for further diversification.

-

Reagents and Conditions: A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one, thionyl chloride, and a catalytic amount of DMF is heated to reflux.[1]

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. The residue is triturated with a suitable solvent to yield the 4,7-dichloro-6-nitroquinazoline.[1]

Reduction of a 7-Nitroquinazoline to a this compound

The reduction of the nitro group is a critical final step. Several methods can be employed.

-

Method A: Iron in Acidic Medium: A suspension of the 7-nitroquinazoline derivative and iron powder in a mixture of ethanol and hydrochloric acid is heated.[2]

-

Work-up (Method A): Upon completion, the hot reaction mixture is filtered through celite to remove the iron residues. The filtrate is concentrated, and the product is collected by filtration.[2]

-

Method B: Catalytic Hydrogenation: The 7-nitroquinazoline derivative is dissolved in a suitable solvent (e.g., methanol, ethanol) and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

-

Work-up (Method B): The catalyst is removed by filtration, and the solvent is evaporated to yield the this compound.

Experimental Workflow: Nitration and Reduction

The following diagram outlines the typical laboratory workflow for the nitration and subsequent reduction steps.

Quantitative Data Presentation

The following tables summarize typical reaction yields and spectroscopic data for key intermediates and final products in the synthesis of this compound derivatives.

| Compound | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) | Reference |

| 7-Chloroquinazolin-4(3H)-one | 2-Amino-4-chlorobenzoic acid | Formamide, 160°C | 82.3 | 251.0–253.0 | [1] |

| 7-Chloro-6-nitroquinazolin-4(3H)-one | 7-Chloroquinazolin-4(3H)-one | Fuming HNO₃, H₂SO₄, 0-30°C | 84.7 | >300 | [1] |

| 4,7-Dichloro-6-nitroquinazoline | 7-Chloro-6-nitroquinazolin-4(3H)-one | SOCl₂, DMF, reflux | 91.3 | 152.0–154.0 | [1] |

| Substituted this compound | Substituted 7-Nitroquinazoline | Fe, HCl, EtOH, reflux | Varies | Varies | [2] |

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | IR (cm⁻¹) | Reference |

| 7-Chloroquinazolin-4(3H)-one | 11.82 (br. s, 1H), 8.16 (s, 1H), 8.13 (d, 1H), 7.82 (d, 1H), 7.50 (dd, 1H) | 161.2, 149.9, 145.4, 139.7, 128.2, 127.3, 126.9, 118.4 | 181.2, 183.2 [M+H]⁺ | 3031 (C-H), 2964, 2919 (N-H), 1714 (C=O), 1693 (C=N) | [1] |

| 7-Chloro-6-nitroquinazolin-4(3H)-one | 12.60 (br. s, 1H), 8.68 (s, 1H), 8.30 (s, 1H), 8.27 (s, 1H) | 160.0, 151.7, 145.9, 143.9, 133.4, 128.5, 123.6, 118.9 | 226.1, 228.1 [M+H]⁺ | 3108 (C-H), 2977, 2920 (N-H), 1700 (C=O), 1618 (C=N), 1536, 1326 (NO₂) | [1] |

| 4,7-Dichloro-6-nitroquinazoline | 9.11 (s, 1H), 8.94 (s, 1H), 8.21 (s, 1H) | 155.9, 154.5, 152.9, 145.9, 134.4, 126.0, 125.2, 119.2 | 244.1, 246.1 [M+H]⁺ | 3103, 3077 (C-H), 1622 (C=N), 1572, 1537, 1335 (NO₂) | [1] |

Alternative Synthetic Approaches

While the nitration-reduction sequence is the most established method, other strategies for the synthesis of quinazolin-7-amines have been explored.

Logical Relationship of Synthetic Strategies

Direct C-H amination of the quinazoline core has been reported, primarily at the C-4 position.[3][4][5] Applying such methods for regioselective amination at the C-7 position remains a challenge and is not as well-documented. Another approach involves starting with an anthranilic acid derivative that already contains a protected amino group at the position that will become the 7-position of the quinazoline ring. This circumvents the need for the nitration and reduction steps but requires the synthesis of a more complex starting material.

This guide provides a foundational understanding of the synthetic methodologies for obtaining novel this compound derivatives. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Metal-Free Regioselective Direct C(4)-H Amination of Quinazoline with N-fluorobenzenesulfonimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-(Dimethylamino)quinazoline via Direct Amination of Quinazolin-4(3H)-one Using N,N-Dimethylformamide as a Nitrogen Source at Room Temperature [organic-chemistry.org]

- 5. Quinazoline synthesis [organic-chemistry.org]

A Technical Guide to the Fundamental Mechanisms of Action of Quinazoline Compounds

Introduction: The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Quinazoline and its derivatives, particularly quinazolinones, have garnered significant attention from researchers and drug development professionals due to their therapeutic potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3][4] This technical guide provides an in-depth exploration of the fundamental mechanisms through which quinazoline compounds exert their biological effects, with a primary focus on their well-established role as anticancer agents. It details the key signaling pathways they modulate, presents quantitative data on their activity, and outlines the experimental protocols used for their evaluation.

Primary Mechanism of Action: Protein Kinase Inhibition

The most prominent mechanism of action for many clinically successful quinazoline derivatives is the inhibition of protein kinases, which are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[2] Most quinazoline-based anticancer agents function as protein kinase inhibitors, interfering with processes like DNA replication and transcription to halt tumor growth.[2][5]

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K/AKT pathways.[6][7] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[6]

Quinazoline-based EGFR inhibitors are typically ATP-competitive, binding to the ATP pocket in the intracellular kinase domain of the receptor.[2] This binding action prevents ATP from accessing the site, thereby blocking the receptor's autophosphorylation and the subsequent activation of downstream signaling.[8] This inhibition can lead to G1 cell cycle arrest and the induction of apoptosis.[9] Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, are quinazoline-based EGFR inhibitors.[1][10]

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs).[11][12] VEGFR-2 is the main mediator of the angiogenic effects of VEGF.[12] Binding of VEGF to VEGFR-2 leads to receptor dimerization, autophosphorylation, and activation of downstream pathways like Akt/mTOR/p70s6k, which promote endothelial cell proliferation, migration, and survival.[7][13]

Quinazoline derivatives can inhibit angiogenesis by targeting the VEGFR-2 kinase.[13] By blocking the ATP-binding site of VEGFR-2, these compounds prevent its phosphorylation and suppress the downstream signaling required for neovascularization.[11][13] This anti-angiogenic activity makes them potential candidates for multifunctional anticancer agents.[13]

A significant advantage of certain quinazoline derivatives is their ability to inhibit multiple kinases simultaneously.[2] Because the downstream signaling pathways of EGFR and VEGFR-2 share common elements, their simultaneous inhibition can produce a synergistic antitumor effect.[9][12] Vandetanib is a clinically approved dual inhibitor of both EGFR and VEGFR-2.[12] Other quinazoline compounds have been developed as multi-kinase inhibitors, targeting a range of kinases including EGFR, VEGFR-2, HER2, and CDK2, suggesting a potent mechanism to overcome drug resistance and enhance anticancer efficacy.[14]

Secondary Mechanism of Action: Disruption of Microtubule Dynamics

Beyond kinase inhibition, another well-documented mechanism of action for a distinct class of quinazoline compounds is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis).[15]

Certain quinazoline derivatives act as microtubule-destabilizing agents by inhibiting the polymerization of tubulin into functional microtubules.[15][16] These compounds often bind to the colchicine site on tubulin, preventing the assembly of the mitotic spindle.[1][17][18] The disruption of microtubule formation activates the spindle checkpoint, leading to a halt in the cell cycle at the G2/M phase.[1] This mitotic arrest ultimately triggers apoptosis (programmed cell death) in cancer cells.[1][15]

Emerging Mechanisms of Action

Research continues to uncover novel mechanisms for quinazoline compounds, expanding their therapeutic potential.

-

PARP-1 Inhibition : Poly(ADP-ribose)polymerase-1 (PARP-1) is an enzyme critical for DNA repair. Some quinazoline derivatives have been shown to be potent PARP-1 inhibitors, which can be particularly effective in cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations).[1]

-

Wnt/β-catenin Pathway Modulation : The Wnt/β-catenin signaling pathway is crucial in the development of many cancers, especially colorectal cancer. Certain quinazolines have been identified as inhibitors of this pathway, acting downstream of β-catenin to suppress the expression of target genes like cyclin D1 and survivin.[19]

-

HDAC Inhibition : Histone deacetylases (HDACs) are enzymes that play a role in the epigenetic regulation of gene expression. Some quinazoline-based compounds have been developed as dual inhibitors, targeting both protein kinases and HDACs, which may lead to enhanced antitumor activity.[10]

-

NF-κB Pathway Suppression : The NF-κB pathway is involved in inflammation and cell survival. Studies have shown that some quinazoline derivatives can inhibit breast cancer cell growth by suppressing the EGFR/NF-κB signaling pathway.[20]

Quantitative Analysis of Biological Activity

The potency of quinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. Lower values indicate higher potency.

Table 1: Kinase Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| Compound 6c | EGFR | Kinase Inhibition | 83 | [14] |

| Compound 6c | VEGFR-2 | Kinase Inhibition | 76 | [14] |

| Compound 6c | HER2 | Kinase Inhibition | 138 | [14] |

| Compound 6c | CDK2 | Kinase Inhibition | 183 | [14] |

| Compound 8a | VEGFR-2 | Kinase Inhibition | 67.6 | [11] |

| Afatinib | EGFR (L858R/T790M) | Kinase Inhibition | 0.5 |[21] |

Table 2: In Vitro Cytotoxicity (IC50) of Selected Quinazoline Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Gefitinib | HeLa | Cervical Cancer | 4.3 | [8] |

| Gefitinib | MDA-MB-231 | Breast Cancer | 28.3 | [8] |

| Erlotinib | HepG2 | Liver Cancer | 25 | [8] |

| Erlotinib | MCF-7 | Breast Cancer | 20 | [8] |

| Quinazoline Schiff base 1 | MCF-7 | Breast Cancer | 6.246 | [22] |

| Quinazoline Schiff base 2 | MCF-7 | Breast Cancer | 5.910 | [22] |

| Compound 11c | HeLa | Cervical Cancer | 20.1 | [23] |

| Compound 11j | MCF-7 | Breast Cancer | 14.5 |[23] |

Key Experimental Methodologies

The evaluation of quinazoline compounds involves a series of standardized in vitro and biochemical assays to determine their mechanism of action and potency.

These assays are fundamental for assessing the effect of a compound on cell viability and proliferation.[22]

-

MTT Assay : This colorimetric assay measures the metabolic activity of cells.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][22]

-

Cell Seeding : Plate cancer cells in 96-well plates and incubate for 24 hours to allow attachment.[8][23]

-

Compound Treatment : Treat cells with serial dilutions of the quinazoline compounds for a specified period (e.g., 48-72 hours).[19][22]

-

MTT Addition : Add MTT solution to each well and incubate, allowing formazan crystals to form.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[22]

-

Absorbance Reading : Measure the absorbance of the solution using a microplate reader (e.g., at 570 nm).[8] The amount of formazan produced is proportional to the number of viable cells.[22]

-

Cell-free enzymatic assays are used to measure the direct inhibitory effect of a compound on a specific kinase.[21]

-

ADP-Glo™ Kinase Assay : This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[21]

-

Reaction Setup : In a multi-well plate, combine the recombinant kinase enzyme (e.g., EGFR), a suitable substrate, and the test compound at various concentrations.[21]

-

Initiate Reaction : Add ATP to start the kinase reaction and incubate (e.g., 30°C for 40-60 minutes).[21]

-

Terminate and Deplete ATP : Add ADP-Glo™ Reagent to stop the reaction and remove any remaining ATP.[21]

-

Signal Generation : Add Kinase Detection Reagent, which converts the ADP produced into ATP. This newly generated ATP is used in a luciferase reaction to produce a light signal.[21]

-

Luminescence Reading : Measure the luminescence with a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity. The IC50 is calculated based on the reduction in signal compared to controls.[21]

-

Western blotting is a technique used to detect specific proteins in a sample and to analyze the phosphorylation status of key signaling molecules, confirming pathway modulation.[19]

-

Cell Treatment and Lysis : Treat cells with the quinazoline compound for a specified time, then lyse the cells to extract total proteins.[19]

-

Protein Quantification : Determine the protein concentration in each lysate.

-

SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation : Block the membrane to prevent non-specific binding, then incubate with a primary antibody specific to the target protein (e.g., phospho-EGFR, Akt, β-actin). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection : Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is captured on film or by a digital imager. The band intensity corresponds to the protein level.[20]

Quinazoline compounds are a versatile and powerful class of molecules whose fundamental mechanisms of action are predominantly centered on the inhibition of key cellular signaling pathways. Their well-established role as inhibitors of receptor tyrosine kinases like EGFR and VEGFR has led to several successful anticancer drugs. Furthermore, their ability to disrupt microtubule dynamics and modulate other emerging targets like PARP and the Wnt pathway highlights their broad therapeutic potential. A thorough understanding of these mechanisms, supported by robust quantitative analysis and detailed experimental validation, is critical for the continued design and development of novel, more effective quinazoline-based therapeutics.

References

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. benchchem.com [benchchem.com]

- 9. wisdomlib.org [wisdomlib.org]

- 10. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Novel Synthetic Analog of 5, 8-Disubstituted Quinazolines Blocks Mitosis and Induces Apoptosis of Tumor Cells by Inhibiting Microtubule Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Selective Inhibition of Spindle Microtubules by a Tubulin-Binding Quinazoline Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Screening of Quinazolin-7-amine Libraries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the initial biological screening of Quinazolin-7-amine libraries, a promising class of compounds in modern drug discovery. The Quinazoline scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities, particularly as kinase inhibitors in oncology.[1][2] This document outlines detailed experimental protocols for primary biochemical and cell-based assays, presents quantitative data from representative screening campaigns, and visualizes key signaling pathways and experimental workflows.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the inhibitory activities of various quinazoline derivatives against key protein kinases and cancer cell lines. This data is crucial for understanding structure-activity relationships (SAR) and for the selection of promising hit compounds for further optimization.

Table 1: Inhibitory Activity of Quinazoline Derivatives against Protein Kinases

| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |

| 1 | EGFR | Biochemical | 15 | Gefitinib | 10 |

| 2 | PI3Kα | Biochemical | 1130 | Idelalisib | - |

| 3 | PI3Kδ | Biochemical | 1.13 | Idelalisib | - |

| 4 | VEGFR-2 | Biochemical | 4.6 (µM) | Sorafenib | - |

| 5 | BRAFV600E | Biochemical | 2 | Vemurafenib | - |

| 6 | c-KIT | Biochemical | 120 | Imatinib | - |

| Compound 23 | ERK1/2 | Biochemical | Single-digit nM | - | - |

| Compound 37c | BRAFV600E | Biochemical | - | - | - |

| Compound 37d | BRAFV600E | Biochemical | - | - | - |

| Compound 37e | VEGFR-2 | Biochemical | 6.10 (µM) | - | - |

| Compound 37e | BRAFWT | Biochemical | 6.70 (µM) | - | - |

| Compound 37e | BRAFV600E | Biochemical | 2.50 (µM) | - | - |

| Compound 37e | CRAF | Biochemical | 10.80 (µM) | - | - |

| Compound 37e | PDGFR-β | Biochemical | 0.03 (µM) | - | - |

| Compound 37e | FLT-3 | Biochemical | 0.13 (µM) | - | - |

| Compound 37e | c-KIT | Biochemical | 0.12 (µM) | - | - |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The data is compiled from various studies for illustrative purposes.[2][3]

Table 2: Anti-proliferative Activity of Quinazoline Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | GI50 (µM) | Reference Compound | GI50 (µM) |

| 7c | MCF7 | Breast Cancer | Sub-micromolar | - | - |

| 21 | HepG2 | Liver Cancer | 17.23 (µg/mL) | - | - |

| 21 | PC3 | Prostate Cancer | 26.10 (µg/mL) | - | - |

| 21 | MCF-7 | Breast Cancer | 30.85 (µg/mL) | - | - |

| 37c | Various | - | 1.1 | - | - |

| 37d | Various | - | 1.1 | - | - |

| Compound 7b | MCF-7 | Breast Cancer | 82.1 | - | - |

| Compound 7b | A549 | Lung Cancer | 67.3 | - | - |

| Compound 7b | 5637 | Bladder Cancer | 51.4 | - | - |

| Compound 7e | MCF-7 | Breast Cancer | 90.2 | - | - |

| Compound 7e | 5637 | Bladder Cancer | 103.04 | - | - |

| Compound 8a | MCF-7 | Breast Cancer | 0.6955 | Sorafenib | 0.1283 |

| Compound 8a | HepG-2 | Liver Cancer | 0.1871 | Sorafenib | 0.0844 |

| Compound 8a | K-562 | Leukemia | 0.1884 | Sorafenib | 0.0606 |

| Compound 9b | MCF-7 | Breast Cancer | 0.2090 | Sorafenib | 0.1283 |

| Compound 9b | HepG-2 | Liver Cancer | 0.1944 | Sorafenib | 0.0844 |

| Compound 9b | K-562 | Leukemia | 0.1902 | Sorafenib | 0.0606 |

GI50 values represent the concentration of the compound required to inhibit 50% of cell growth. The data is compiled from various studies for illustrative purposes.[2][4][5]

Experimental Protocols

Detailed methodologies for the initial biological screening of this compound libraries are provided below. These protocols are designed for a high-throughput screening (HTS) format.

Protocol 1: Primary Biochemical Kinase Inhibition Assay (Fluorescence Polarization)

This assay is designed to identify direct inhibitors of a target kinase.

1. Materials and Reagents:

- Purified recombinant target kinase (e.g., EGFR, PI3K, ERK2)

- Fluorescently labeled peptide substrate

- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

- ATP solution (at Km concentration for the target kinase)

- Stop solution (e.g., 20 mM EDTA)

- This compound library (10 mM in DMSO)

- Positive control inhibitor (e.g., Gefitinib for EGFR)

- 384-well, low-volume, black assay plates

- Acoustic liquid handler and plate reader capable of fluorescence polarization detection.

2. Assay Procedure:

- Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the assay plate wells. For controls, dispense 50 nL of DMSO (negative control) and a known inhibitor (positive control).[1]

- Enzyme and Substrate Addition: Prepare a solution of the target kinase and the fluorescently labeled substrate in the kinase assay buffer. Dispense 5 µL of this solution into each well.

- Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

- Initiation of Kinase Reaction: Prepare a solution of ATP in the assay buffer. Add 5 µL of the ATP solution to each well to start the reaction.[1]

- Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

- Reaction Termination: Add 5 µL of the stop solution to each well.

- Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

3. Data Analysis:

- Calculate the percent inhibition for each compound.

- Identify "hits" as compounds exhibiting inhibition greater than a predefined threshold (e.g., >50%).

Protocol 2: Secondary Cell-Based Anti-proliferative Assay

This assay confirms the activity of primary hits in a more biologically relevant cellular context.

1. Materials and Reagents:

- Cancer cell line known to be dependent on the target pathway (e.g., A549 for EGFR).[1]

- Complete cell culture medium (e.g., F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin).[1]

- This compound library hits.

- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).[1]

- Sterile, 384-well, white, clear-bottom, tissue culture-treated plates.[1]

- Multidrop dispenser and luminescence plate reader.

2. Assay Procedure:

- Cell Seeding: Harvest and count cells. Dilute the cells to a final concentration of 5,000 cells per 40 µL in culture medium. Seed 40 µL of the cell suspension into each well of the 384-well plates.[1]

- Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.[1]

- Compound Addition: Perform a serial dilution of the hit compounds to achieve the desired final concentrations. Add 10 µL of the diluted compounds to the cell plates. Include DMSO as a negative control and a known cytotoxic agent as a positive control.[1]

- Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

- Cell Viability Measurement:

- Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

- Add 25 µL of the CellTiter-Glo® reagent to each well.[1]

- Mix on an orbital shaker for 2 minutes to induce cell lysis.[1]

- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

- Data Acquisition: Measure the luminescence of each well using a plate reader.[1]

3. Data Analysis:

- Normalize the data to the controls to calculate the percent inhibition of cell proliferation for each compound.

- Generate dose-response curves and determine the GI50 values for active compounds.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a typical high-throughput screening workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the discovery of quinazoline derivatives

An In-depth Technical Guide to the Discovery of Quinazoline Derivatives

Introduction: The Quinazoline Scaffold

Quinazoline is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring. This structural motif is of paramount importance in medicinal chemistry, serving as the core scaffold for a multitude of synthetic and naturally occurring compounds with a broad spectrum of biological activities.[1][2][3] Over 200 biologically active quinazoline and quinoline alkaloids have been identified.[1] The versatility of the quinazoline ring system, which allows for substitutions at various positions, has enabled the development of targeted therapies for a range of diseases, most notably in oncology and cardiovascular medicine.[4] This technical guide provides a comprehensive review of the discovery of quinazoline derivatives, from their initial synthesis in the 19th century to their development as highly successful therapeutic agents. It details the key historical milestones, seminal synthetic protocols, and the molecular mechanisms of action for landmark drugs derived from this scaffold.

Early Discovery and Synthesis of the Quinazoline Core

The journey of quinazoline chemistry began in the latter half of the 19th century, with several key chemists establishing the foundational methods for constructing this heterocyclic system.

Pioneering Syntheses

The first synthesis of a quinazoline derivative was accomplished by Peter Griess in 1869, who reacted cyanogen with anthranilic acid to produce 2-cyano-3,4-dihydro-4-oxoquinazoline.[5][6] This marked the first-ever construction of the quinazoline ring. However, the parent quinazoline molecule was not synthesized until 1895, when August Bischler and Lang reported its formation via the decarboxylation of quinazoline-2-carboxylic acid.[1][5] A more practical and efficient route was later developed by Siegmund Gabriel in 1903, starting from o-nitrobenzylamine.[1][5] The name "quinazoline" was proposed by Widdege.[5][6]

Key Foundational Experimental Protocols

While detailed modern protocols for the 19th-century syntheses are scarce, the general methodologies can be described based on historical accounts.

Griess Synthesis (1869) - General Protocol [5]

-

Reactants: Anthranilic acid and cyanogen gas.

-

Solvent: A protic solvent such as ethanol.

-

Procedure: Cyanogen gas is bubbled through a solution of anthranilic acid. The reaction mixture is subsequently heated to induce cyclization, leading to the formation of the 2-cyano-3,4-dihydro-4-oxoquinazoline derivative.

-

Purification: The resulting crystalline solid is purified by recrystallization.

Niementowski Quinazoline Synthesis (1895) [3][7] This method, an optimization of earlier work, involves the thermal condensation of anthranilic acids with amides and remains a common method for synthesizing 4(3H)-quinazolinones.

-

Reactants: Anthranilic acid and an amide (e.g., formamide for the unsubstituted 4(3H)-quinazolinone).

-

Procedure: A mixture of anthranilic acid and the amide is heated, often at temperatures above 120°C, to drive the cyclization-condensation reaction.

-

Work-up: Upon cooling, the product typically crystallizes from the reaction mixture and is collected by filtration.

-

Purification: Further purification is achieved by recrystallization from a suitable solvent, such as ethanol.

Quinazolines in Nature: The Discovery of Vasicine

A significant milestone in the history of quinazolines was the discovery of naturally occurring alkaloids. The most prominent example is vasicine, also known as peganine.[5] Vasicine was first isolated from the Indian shrub Adhatoda vasica (Justicia adhatoda) and the herb Peganum harmala.[5] For centuries, extracts from Adhatoda vasica have been utilized in traditional Indian medicine as an expectorant for treating respiratory conditions.[5] The isolation and structural elucidation of vasicine provided a molecular basis for these traditional uses and highlighted the therapeutic potential of the quinazoline scaffold.

The Rise of Quinazoline Derivatives as Modern Therapeutics

The synthetic versatility of the quinazoline core and the potent biological activity of natural alkaloids spurred intense research into its therapeutic applications. This led to the development of several landmark drugs.

Antihypertensive Agents: Prazosin

One of the first major therapeutic breakthroughs for synthetic quinazolines was the development of Prazosin, an α1-adrenoceptor antagonist used for the treatment of hypertension.[8][9] Its discovery marked a significant advancement in cardiovascular medicine.

Experimental Protocol: General Synthesis of Prazosin [9][10][11] The synthesis of Prazosin and its analogues typically involves a multi-step process.

-

Formation of the Quinazoline Core: The synthesis often starts with the construction of a 2-chloro-4-amino-6,7-dimethoxyquinazoline intermediate.

-

Nucleophilic Aromatic Substitution: This intermediate is reacted with anhydrous piperazine. The piperazine displaces the chlorine atom at the 2-position to yield 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine.[10]

-

Amide Bond Formation: The piperazine moiety is then acylated. 2-furoic acid is activated (e.g., by forming an acylimidazole) and reacted with the secondary amine of the piperazine ring to form the final Prazosin molecule.[10] In some methods, 2-furoyl chloride is reacted directly.[11]

Anticancer Agents: EGFR Tyrosine Kinase Inhibitors

The most profound impact of quinazoline derivatives has been in the field of oncology. The discovery of small-molecule inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[12][13] Gefitinib (Iressa) and Erlotinib (Tarceva) are prototypical examples.[1][14][15]

Mechanism of Action: Gefitinib and Erlotinib are anilinoquinazoline derivatives that function as potent and selective ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[14][16][17] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of downstream pro-survival and proliferative signaling pathways.[18][19] These drugs bind reversibly to the ATP-binding pocket of the intracellular kinase domain of EGFR, preventing receptor autophosphorylation.[16][19][20] This blockade halts the activation of downstream cascades, including the PI3K-AKT and RAS-RAF-MEK-ERK pathways, ultimately leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.[17][19]

Quantitative Biological Data

| Drug | Target | IC50 Value | Disease Indication |

| Prazosin | α1-Adrenoceptor | - | Hypertension[8] |

| Gefitinib (Iressa) | EGFR Tyrosine Kinase | ~2-37 nM (cell-free) | Non-Small Cell Lung Cancer[14][21][22] |

| Erlotinib (Tarceva) | EGFR Tyrosine Kinase | ~2 nM (cell-free) | Non-Small Cell Lung Cancer, Pancreatic Cancer[15][] |

Experimental Protocol: Representative Synthesis of Gefitinib [24][25] Modern syntheses of Gefitinib are optimized for yield and efficiency over the original multi-step routes. A common four-step approach is described below.

-

Chlorination: The starting material, 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate, undergoes chlorination (e.g., using thionyl chloride or phosphorus oxychloride) to produce the highly reactive 4-chloroquinazoline intermediate.

-

Nucleophilic Substitution (Anilination): The 4-chloro intermediate is reacted with 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol. The aniline displaces the chlorine at the C4 position to form the core anilinoquinazoline structure.

-

Deacetylation: The acetate protecting group at the C6 position is removed via hydrolysis (e.g., using lithium hydroxide in a methanol/water mixture) to yield the free 6-hydroxyl group.

-

O-Alkylation (Etherification): The final step involves the selective O-alkylation of the 6-hydroxyl group with 1-chloro-3-morpholinopropane (or a similar alkylating agent) in the presence of a base to yield the final product, Gefitinib.

Conclusion

The history of quinazoline derivatives is a compelling narrative of chemical discovery and therapeutic innovation. From its initial synthesis as a chemical curiosity in the 19th century, the quinazoline scaffold has evolved into a "privileged structure" in medicinal chemistry. The journey from early synthetic methods and the isolation of natural alkaloids to the rational design of highly selective and potent drugs like Prazosin, Gefitinib, and Erlotinib showcases the power of synthetic chemistry in addressing critical medical needs. The continued exploration of this versatile heterocyclic system promises further advancements in the development of novel therapeutic agents for a wide range of diseases.

References

- 1. Quinazoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 8. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jbclinpharm.org [jbclinpharm.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Cancer Breakthroughs Targeted Lung Cancer Therapy | NFCR [nfcr.org]

- 14. Gefitinib - Wikipedia [en.wikipedia.org]

- 15. Erlotinib - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drugs.com [drugs.com]

- 19. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 20. researchgate.net [researchgate.net]

- 21. aacrjournals.org [aacrjournals.org]

- 22. FDA Approval of Gefitinib for the Treatment of Patients with Metastatic EGFR Mutation-Positive Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. ukm.my [ukm.my]

An In-depth Technical Guide to Quinazolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Quinazolin-7-amine, a heterocyclic amine with a quinazoline core. The quinazoline scaffold is of significant interest in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. This document details its chemical identity, physicochemical properties, synthesis, and its role as a key building block in the development of therapeutic agents.

Chemical Identity and Synonyms

This compound is a bicyclic aromatic heterocycle. Its structure consists of a pyrimidine ring fused to a benzene ring, with an amino group substituted at the 7-position.

-

IUPAC Name: this compound[1]

-

CAS Number: 101421-73-2[1]

-

Molecular Formula: C₈H₇N₃[1]

-

Molecular Weight: 145.16 g/mol [1]

Synonyms:

Physicochemical and Spectroscopic Data

Quantitative data for this compound is crucial for its application in research and development. The following table summarizes key physicochemical and spectroscopic properties. While experimental data for the parent compound is not widely published, expected values and data from closely related derivatives are provided for reference.

| Property | Value | Source/Notes |

| Physical State | Light yellow to brown solid (expected) | Based on the appearance of related quinazoline derivatives. |

| Melting Point | 190-191 °C | For the closely related 6-aminoquinazoline. |

| pKa | Not available | pKa values for quinazoline derivatives vary widely based on substitution. For example, quinazoline itself has a pKa of 3.51. The amino group at position 7 is expected to increase the basicity. |

| Solubility | Not available | Expected to be soluble in organic solvents like DMSO and methanol. Solubility in aqueous solutions is likely to be pH-dependent. |

| ¹H NMR | Not available | Expected chemical shifts (in DMSO-d₆) would show signals in the aromatic region (δ 7.0-9.5 ppm) and a signal for the amino protons. The protons on the quinazoline ring system will exhibit characteristic splitting patterns. |

| ¹³C NMR | Not available | Expected chemical shifts would appear in the aromatic region (δ 110-165 ppm). The carbon attached to the amino group would be shifted upfield compared to the unsubstituted quinazoline. For example, in some 7-substituted quinazolinones, the C7 signal appears around δ 109-111 ppm.[2] |

| Mass Spectrometry (MS) | Molecular Ion (M+) at m/z 145.06 | The high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of C₈H₇N₃. Fragmentation would likely involve the quinazoline ring system.[3] |

| Infrared (IR) Spectroscopy | Not available | Expected characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C=C stretching for the aromatic rings (around 1400-1600 cm⁻¹). IR spectra for the parent quinazoline are available for comparison.[4][5] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of aminoquinazolines is the reduction of the corresponding nitroquinazoline. The following is a representative two-step protocol adapted from general procedures for the synthesis of related compounds.

Step 1: Synthesis of 7-Nitroquinazoline

This step involves the nitration of a suitable quinazoline precursor. A general method for the nitration of quinazolinones involves treatment with a mixture of nitric and sulfuric acids. The resulting nitro-quinazolinone can then be converted to the chloroquinazoline, which is subsequently dehalogenated. A more direct synthesis of 7-nitroquinazoline may be possible but is not widely documented.

Step 2: Reduction of 7-Nitroquinazoline to this compound

Reaction:

7-Nitroquinazoline + Reducing Agent → this compound

Materials and Reagents:

-

7-Nitroquinazoline

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

-

Hydrochloric acid (HCl)

-

Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) for neutralization

-

Ethyl acetate (EtOAc) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-nitroquinazoline in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: Add an excess of the reducing agent (e.g., 5-10 equivalents of iron powder or 3-5 equivalents of tin(II) chloride dihydrate).

-

Acidification: Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling in an ice bath.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) for several hours (2-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the metal salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in water and neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is basic (pH 8-9).

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

-

Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to yield the pure product.

Role in Drug Discovery and Development

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, and derivatives of this compound are investigated for a variety of therapeutic applications, most notably in oncology.

Kinase Inhibition

Many quinazoline derivatives are potent inhibitors of protein kinases, which are critical components of cell signaling pathways that are often dysregulated in cancer. For instance, gefitinib and erlotinib are well-known 4-anilinoquinazoline derivatives that target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The amino group at the 7-position of the quinazoline ring can serve as a key attachment point for side chains that can enhance binding affinity and selectivity for specific kinase targets.

Below is a generalized signaling pathway illustrating the mechanism of action for many quinazoline-based kinase inhibitors.

The diagram above illustrates how a quinazoline derivative can inhibit a receptor tyrosine kinase (RTK) like EGFR. By blocking the ATP binding site, the quinazoline inhibitor prevents the phosphorylation and activation of downstream signaling molecules in the RAS-RAF-MEK-ERK pathway, ultimately leading to a reduction in cell proliferation and survival.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening quinazoline-based compounds for their kinase inhibitory activity.

This workflow begins with the chemical synthesis of a library of derivatives from a core scaffold like this compound. These compounds are then subjected to high-throughput biochemical and cell-based assays to identify "hits" with significant inhibitory activity. Promising hits undergo further optimization through structure-activity relationship (SAR) studies and ADME/Tox profiling to identify a lead candidate for further development.

Conclusion

This compound is a valuable heterocyclic compound with a chemically versatile structure. Its quinazoline core is a well-established pharmacophore in numerous biologically active compounds. While detailed experimental data for the parent compound is limited in the public domain, its role as a key intermediate in the synthesis of kinase inhibitors and other potential therapeutic agents is clear. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working with this important class of molecules.

References

- 1. This compound | C8H7N3 | CID 16663769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 4. Quinazoline [webbook.nist.gov]

- 5. Quinazoline(253-82-7) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Interpretation of Quinazolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for Quinazolin-7-amine. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide is constructed based on the analysis of closely related quinazoline derivatives and established principles of spectroscopic interpretation. The data and methodologies presented herein offer a robust framework for the characterization of this compound and similar heterocyclic compounds.

Molecular Structure and Properties

This compound, with the molecular formula C₈H₇N₃, has a molecular weight of approximately 145.16 g/mol [1]. Its structure consists of a fused benzene and pyrimidine ring system, with an amine group substituted at the 7th position.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on data from analogous structures and general principles of spectroscopy[2][3][4][5][6][7][8].

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~9.2 | s | - |

| H-4 | ~8.8 | s | - |

| H-5 | ~7.8 | d | ~8.5 |

| H-6 | ~7.1 | dd | ~8.5, 2.0 |

| H-8 | ~7.0 | d | ~2.0 |

| -NH₂ | ~5.0-6.0 | br s | - |

Note: Chemical shifts are referenced to TMS (0.00 ppm) and are predicted for a DMSO-d₆ solvent. The broad singlet of the amine protons is exchangeable with D₂O.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-4 | ~152 |

| C-4a | ~150 |

| C-5 | ~128 |

| C-6 | ~118 |

| C-7 | ~148 |

| C-8 | ~110 |

| C-8a | ~120 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400-3500 | Medium |

| N-H Stretch (symmetric) | 3300-3400 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| C=N Stretch | 1620-1650 | Strong |

| Aromatic C=C Stretch | 1500-1600 | Medium-Strong |

| N-H Bend (scissoring) | 1580-1650 | Medium |

| C-N Stretch (aromatic amine) | 1250-1335 | Strong |

| N-H Wag | 665-910 | Broad, Strong |

Note: The N-H stretching bands of the primary amine are expected to be sharp and distinct[6][7][9].

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 145 | Molecular Ion |

| [M-HCN]⁺ | 118 | Loss of hydrogen cyanide |

| [M-N₂H₂]⁺ | 115 | Loss of diazene from the pyrimidine ring |

Note: The fragmentation pattern is predicted based on common fragmentation pathways of quinazoline and aromatic amine compounds[10][11][12]. The molecular ion peak is expected to be prominent.

Experimental Protocols

The following are standard protocols for acquiring high-quality spectroscopic data for compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring a high-resolution ¹H and ¹³C NMR spectrum is as follows:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube[13][14].

-

Spectrometer Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Perform locking and shimming procedures to optimize the magnetic field homogeneity[14][15].

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to approximately 12-16 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 0-200 ppm.

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm)[13].

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule[6][16].

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution to the low µg/mL or ng/mL range[17].

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI)[18][19].

-

Data Acquisition:

-

For EI, use a standard ionization energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300)[18].

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition[18][20].

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

References

- 1. This compound | C8H7N3 | CID 16663769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Quinazoline(253-82-7) 1H NMR spectrum [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. benchchem.com [benchchem.com]

- 19. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. pubs.aip.org [pubs.aip.org]

Potential Therapeutic Targets for Quinazolin-7-amine Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets for quinazolin-7-amine analogues, a class of compounds demonstrating significant promise in medicinal chemistry, particularly in the development of targeted anticancer agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to facilitate further research and drug development in this area.

Introduction to this compound Analogues

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogues with substitutions at the 7-position, particularly the 7-amino group, have garnered considerable interest due to their potential to modulate the activity of key cellular targets implicated in various pathologies, most notably cancer. These modifications can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent quinazoline molecule, leading to enhanced potency and selectivity. This guide focuses on three primary therapeutic targets for which this compound analogues have shown inhibitory activity: Epidermal Growth Factor Receptor (EGFR), Poly(ADP-ribose) Polymerase (PARP), and Tubulin.

Key Therapeutic Targets and Quantitative Data

This compound analogues have been investigated for their inhibitory activity against several key targets in cancer therapy. The following tables summarize the available quantitative data for these interactions.

Epidermal Growth Factor Receptor (EGFR) Inhibition